molecular formula C14H21N3O3 B2546965 Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate CAS No. 1797278-32-0

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B2546965
CAS No.: 1797278-32-0
M. Wt: 279.34
InChI Key: XYAFRELMPPEJOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of piperidine and pyridazine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in exploring new chemical and biological activities .

Properties

IUPAC Name

tert-butyl 4-pyridazin-3-yloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-6-11(7-10-17)19-12-5-4-8-15-16-12/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAFRELMPPEJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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